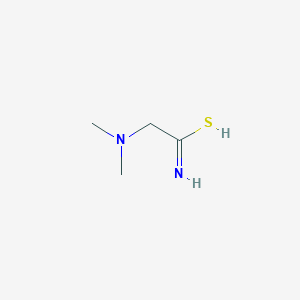
2-(dimethylamino)ethanimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thermus thermophilus ATCC 33923 . This compound is a thermostable trehalose-producing strain. Trehalose is a disaccharide composed of two glucose molecules and is known for its stability and protective properties in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trehalose from Thermus thermophilus ATCC 33923 involves the cultivation of the bacterial strain under specific conditions that promote the production of trehalose. The optimal conditions for trehalose production include a temperature range of 70-75°C, a pH of 7.0-7.5, and the presence of specific nutrients in the growth medium .
Industrial Production Methods: Industrial production of trehalose using Thermus thermophilus ATCC 33923 involves large-scale fermentation processes. The bacterial strain is grown in bioreactors under controlled conditions to maximize trehalose yield. The fermentation broth is then subjected to downstream processing, including cell separation, purification, and crystallization, to obtain pure trehalose .
化学反応の分析
Types of Reactions: Thermus thermophilus ATCC 33923 primarily undergoes biochemical reactions related to the synthesis of trehalose. These reactions include the conversion of glucose to trehalose through enzymatic pathways.
Common Reagents and Conditions: The enzymatic synthesis of trehalose involves the use of specific enzymes such as trehalose synthase and trehalose phosphorylase. The reaction conditions typically include optimal temperature and pH, as well as the presence of cofactors and substrates required for enzyme activity .
Major Products Formed: The major product formed from the biochemical reactions involving Thermus thermophilus ATCC 33923 is trehalose. Trehalose is known for its stability and protective properties, making it valuable in various applications .
科学的研究の応用
Chemistry: In chemistry, trehalose produced by Thermus thermophilus ATCC 33923 is used as a stabilizing agent for proteins and enzymes. Its ability to protect biomolecules from denaturation and degradation makes it valuable in biochemical and biotechnological research .
Biology: In biological research, trehalose is used to study stress responses in organisms. It is known to protect cells from environmental stresses such as heat, cold, and desiccation. Researchers use trehalose to investigate the mechanisms of stress tolerance in various organisms .
Medicine: In medicine, trehalose has potential therapeutic applications due to its protective properties. It is being explored for use in the treatment of neurodegenerative diseases, where it may help protect neurons from damage. Additionally, trehalose is used in the preservation of biological samples and tissues .
Industry: In the food industry, trehalose is used as a sweetener and stabilizer. Its non-reducing nature and stability make it suitable for use in various food products. Trehalose is also used in the cosmetic industry for its moisturizing and protective properties .
作用機序
The mechanism of action of trehalose involves its ability to stabilize proteins and cellular structures. Trehalose forms a protective layer around biomolecules, preventing denaturation and aggregation. It also helps maintain cellular integrity under stress conditions by stabilizing cell membranes and proteins .
類似化合物との比較
Sucrose: Like trehalose, sucrose is a disaccharide composed of glucose and fructose. sucrose is more commonly used as a sweetener in the food industry.
Maltose: Another disaccharide composed of two glucose molecules, maltose is used in brewing and fermentation processes.
Lactose: A disaccharide found in milk, composed of glucose and galactose, lactose is used in the dairy industry.
Uniqueness of Trehalose: Trehalose is unique due to its non-reducing nature and exceptional stability. Unlike other disaccharides, trehalose does not participate in Maillard reactions, making it suitable for use in various applications where stability is crucial. Its protective properties also make it valuable in biological and medical research .
特性
IUPAC Name |
2-(dimethylamino)ethanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGHFSJGSKEKJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
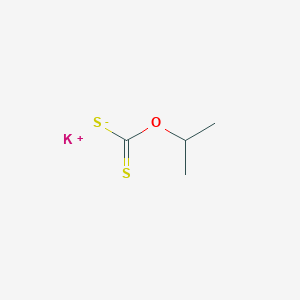
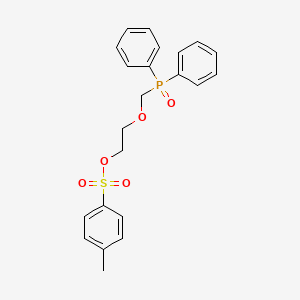
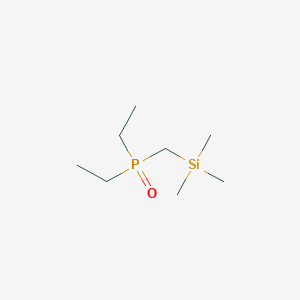
![N'-[6-[[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide](/img/structure/B7782289.png)
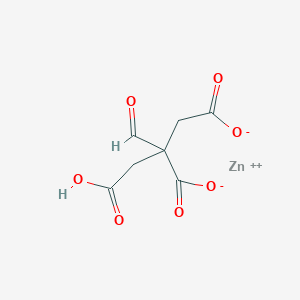


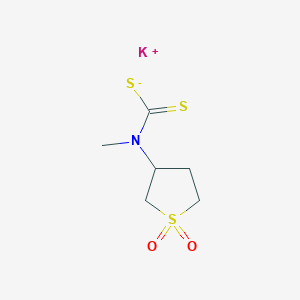
![3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid](/img/structure/B7782317.png)
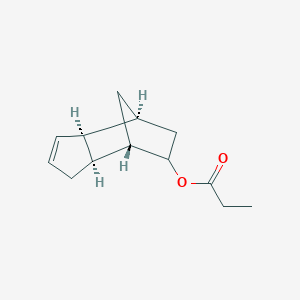
![(1S,7R)-3-(5-methoxy-1,3-benzothiazol-2-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782336.png)
![(3aS,6R)-1-oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B7782343.png)
![(1S,7R)-3-(1-Methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782352.png)

